3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound characterized by the molecular formula C6H10ClN3O2. This compound is a derivative of pyrazole, a five-membered heterocyclic structure that contains two nitrogen atoms. The compound is primarily recognized for its potential applications in various scientific fields, including medicinal chemistry and material science. It is classified as an amino acid derivative, which indicates its structural similarity to naturally occurring amino acids, enabling it to participate in biological processes and chemical reactions.
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves several key steps:
The synthesis process can vary based on the specific precursors used and the desired purity levels. The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the efficiency and outcome of the synthesis.
The molecular structure of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride features:
The compound's InChI code is 1S/C6H9N3O2.ClH/c7-5-3-8-9(4-5)2-1-6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H, which provides a unique identifier for its structure in chemical databases .
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield carboxylic acids while reduction could lead to alcohols.
The mechanism of action for 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific biological targets:
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is typically a crystalline solid that is soluble in water due to its ionic nature when in hydrochloride form. Its melting point and boiling point are not extensively documented but are expected to be consistent with similar compounds.
The chemical properties include:
3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has several significant applications:
The 4-amino group transforms pyrazole from a passive spacer to an active pharmacophore participant. Protonation states modulate charge distribution: under physiological conditions, the amino group (pKa ~5-6) can exist as a neutral donor or cationic species, enabling pH-dependent binding modes. This adaptability facilitates interactions with aspartate/glutamate residues in enzymatic pockets. X-ray crystallography of analogous compounds reveals that the 4-amino substituent adopts coplanar conformations with the pyrazole ring, maximizing π-orbital overlap and enhancing dipole moments by ~2.5 D compared to unsubstituted pyrazoles. This polarization is critical for forming charge-transfer complexes with aromatic residues like tryptophan or tyrosine [1] [6].
Parameter | Value | Experimental Method |
---|---|---|
Molecular Formula | C₆H₉N₃O₂·HCl | Elemental Analysis |
SMILES | C1=C(C=NN1CCC(=O)O)N.Cl | Computational Generation |
InChIKey | QLFWTMYISARUBA-UHFFFAOYSA-N | Chromatographic Validation |
Predicted CCS (Ų) [M+H]⁺ | 130.8 | Ion Mobility Spectrometry |
Bioisosteric mapping demonstrates that 4-aminopyrazole effectively mimics histidine’s imidazole in metalloenzyme inhibition while avoiding oxidative metabolism pathways. In coferon-type therapeutics (hybrid peptide-small molecule entities), this scaffold provides reversible zinc chelation without generating reactive oxygen species—a key advantage over catechol-based inhibitors. The protonatable nitrogen at position 2 (pKa ~3.5) further enables salt-bridge formation in gastric environments, enhancing oral absorption compared to carboxylic acid-only analogs [6].
The three-carbon tether between pyrazole and carboxylic acid adopts an extended conformation with a characteristic dihedral angle of 112° ± 8° relative to the heterocycle. Molecular dynamics simulations reveal this configuration positions the carboxylate 5.2–6.8 Å from the pyrazole’s centroid, optimally spanning adjacent subsites in protein binding pockets. Crucially, the β-alanyl linker’s methylene groups impart torsional flexibility (rotational barrier: ~3.1 kcal/mol), enabling adaptive binding to divergent biological targets. This flexibility is evidenced in patent US9771345B2, where similar linkers connect kinase-binding pyrazoles to hydrophobic pharmacophores [6].
Compound | Linker Length (Atoms) | Preferred Conformation | Biological Target |
---|---|---|---|
3-(4-amino-1H-pyrazol-1-yl)propanoic acid HCl | 3 | Extended | Kinases/Phosphatases |
2-Amino-3-(1H-pyrazol-1-yl)propanoic acid HCl | 2 | Folded | GABAₐ receptors |
3-(3-Amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid HCl | 3 | Semi-extended | Thyrosine kinases |
Comparative studies with shorter linkers demonstrate significant advantages: while α-alanine analogs (e.g., 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride) exhibit restricted rotation due to steric crowding, β-alanine derivatives maintain >85% solvent-accessible surface area for both pyrazole and carboxylate moieties. This spatial segregation enables simultaneous engagement with charged and hydrophobic receptor subsites—confirmed in co-crystal structures showing the propanoic acid anchored in catalytic pockets while 4-aminopyrazole stabilizes allosteric loops [3] [4].
Hydrochloride salt formation elevates the drug development potential of 3-(4-aminopyrazolyl)propanoic acid by addressing three critical limitations of the free base: hygroscopicity, solubility, and crystallinity. The free base exhibits deliquescent properties (>50% moisture uptake at 60% RH), complicating solid dosage formulation. Protonation of the pyrazole ring’s basic nitrogen (predicted pKa = 3.9) generates a crystalline monohydrate with 0.1% hygroscopicity under ambient conditions. This salt form enhances aqueous solubility to 248 mg/mL versus 12 mg/mL for the free acid—critical for intravenous delivery [1] [5].
Property | Free Base | Hydrochloride Salt | Change (%) |
---|---|---|---|
Water Solubility (25°C) | 12 mg/mL | 248 mg/mL | +1967% |
Melting Point | Decomposes at 187°C | 208–210°C (dec.) | +11% |
Log D (pH 7.4) | -0.85 | -1.42 | -40% |
Crystal Form | Amorphous | Monoclinic P2₁/c | — |
The chloride counterion reduces lattice energy by 28 kcal/mol versus sodium or potassium salts, facilitating rapid dissolution. This effect is quantified in powder XRD studies showing hydrochloride crystallinity indices >94% versus 35% for free base preparations. Furthermore, the ionic microenvironment stabilizes the 4-amino group against oxidative degradation, extending shelf-life to >24 months under cGMP storage conditions (2–8°C, inert atmosphere). These properties are validated in cold-chain distribution data for analogous compounds, confirming minimal decomposition (<0.5%) during transport [3] [5].
Interactive Data Tables
Structural Parameter ExplorerAdjust substituents to predict molecular properties:
Substituent (R) | Predicted CCS [M+H]+ (Ų) | Log P | Aqueous Solubility (g/L) |
---|---|---|---|
4-NH₂ (Reference) | 130.8 | -1.42 | 248.0 |
4-Cl | 138.1 | -0.97 | 98.5 |
4-I-5-CH₃ | 152.9 | 0.26 | 31.7 |
Data derived from PubChem computational descriptors and patent examples [1] [5] [6].
Salt Form Performance Comparison
Salt Form | Melting Range (°C) | Hygroscopicity (% wt gain, 24h) | Photostability (t90, h) |
---|---|---|---|
Hydrochloride | 208–210 | 0.1 | 650 |
Free Acid | 187 (dec.) | 52.4 | 120 |
Sodium | 245–247 | 8.7 | 310 |
Experimental data for hydrochloride form from stability studies; comparator data from analog salts [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7